molecular formula C4H9F2NO B1532195 3-Amino-1,1-difluorobutan-2-ol CAS No. 129660-34-0

3-Amino-1,1-difluorobutan-2-ol

Cat. No.: B1532195
CAS No.: 129660-34-0
M. Wt: 125.12 g/mol
InChI Key: SOYUYPDTPGLAEE-UHFFFAOYSA-N
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Description

3-Amino-1,1-difluorobutan-2-ol is a chemical compound with the molecular formula C4H9F2NO It is characterized by the presence of an amino group (-NH2), two fluorine atoms, and a hydroxyl group (-OH) attached to a butane backbone

Scientific Research Applications

3-Amino-1,1-difluorobutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1-difluorobutan-2-ol typically involves the introduction of fluorine atoms into a butanol derivative. One common method is the reaction of 3-amino-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:

3-amino-2-butanol+DASTThis compound+by-products\text{3-amino-2-butanol} + \text{DAST} \rightarrow \text{this compound} + \text{by-products} 3-amino-2-butanol+DAST→this compound+by-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1-difluorobutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms, yielding a simpler amino alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-amino-1,1-difluorobutan-2-one.

    Reduction: Formation of 3-amino-2-butanol.

    Substitution: Formation of 3-amino-1,1-diazidobutan-2-ol or 3-amino-1,1-dithiobutan-2-ol.

Mechanism of Action

The mechanism of action of 3-Amino-1,1-difluorobutan-2-ol involves its interaction with molecular targets through its amino and hydroxyl groups. The fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-butanol: Lacks the fluorine atoms, making it less reactive in certain contexts.

    3-Amino-1,1-dichlorobutan-2-ol: Contains chlorine atoms instead of fluorine, resulting in different chemical properties.

    3-Amino-1,1-dibromobutan-2-ol: Contains bromine atoms, which are larger and more reactive than fluorine.

Uniqueness

3-Amino-1,1-difluorobutan-2-ol is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The fluorine atoms also influence the compound’s interactions with biological molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-amino-1,1-difluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYUYPDTPGLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-34-0
Record name 3-amino-1,1-difluorobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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